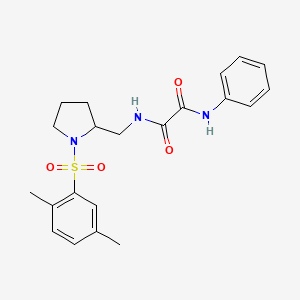

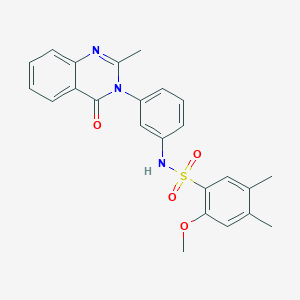

![molecular formula C17H15NO2S B2923568 N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)benzamide CAS No. 2034547-07-2](/img/structure/B2923568.png)

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzo[b]thiophene is a heterocyclic compound . It’s a key starting compound for a series of heterocyclization reactions to produce thiophene, pyridine, pyrimidine and pyran derivatives .

Synthesis Analysis

A hybrid pharmacophore approach was applied to design and synthesize a series of benzo[b]thiophene-diaryl urea derivatives . The 4,5,6,7-tetrahydrobenzo[b]thiophene derivative reacted with benzoylisothiocyanate to give N-benzoylthiourea derivative .Molecular Structure Analysis

The molecules show weak intermolecular C–H···O interactions utilizing the keto group in addition to hydrogen bonding including hydroxyl and amino groups . π–π stacking interactions between phenyl and benzothiazole rings are observed in the crystal packing .Chemical Reactions Analysis

The 4,5,6,7-tetrahydrobenzo[b]thiophene derivative underwent ready cyclization to give the tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivative .Aplicaciones Científicas De Investigación

Chemoselective Synthesis

Chemoselective N-benzoylation of aminophenols employing benzoylisothiocyanates has been described as a method to produce N-(2-hydroxyphenyl)benzamides, compounds of biological interest. This process involves the formation of thiourea followed by elimination of thiocyanic acid triggered by an intramolecular nucleophilic attack, highlighting a route to synthesize benzamide derivatives with potential biological applications (Singh et al., 2017).

Crystal Structure Analysis

The crystal structure of a compound closely related to the query, featuring thiophen and benzamide units, was established by spectral analysis and X-ray diffraction. This study provides insight into the structural features that may influence the biological activity and interaction of benzamide derivatives with biological targets (Sharma et al., 2016).

Pharmacological Activities

Research into the synthesis and evaluation of N-(3-hydroxyphenyl)benzamide and its derivatives has shown these compounds possess enzyme inhibition activity against butylcholinesterase, acetylcholinesterase, and lipoxygenase enzymes. Such activities suggest these benzamide derivatives could be explored for therapeutic applications, particularly in conditions where enzyme modulation is beneficial (Abbasi et al., 2014).

Antimicrobial and Anticancer Potential

Another study synthesized N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives and evaluated them for antimicrobial activity, finding some molecules exhibited potent inhibitory effects against pathogenic strains. This research indicates the potential of benzamide derivatives in developing new antimicrobial agents (Bikobo et al., 2017).

Direcciones Futuras

Propiedades

IUPAC Name |

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2S/c19-15(10-18-17(20)12-6-2-1-3-7-12)14-11-21-16-9-5-4-8-13(14)16/h1-9,11,15,19H,10H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJPHGKGLZGHSHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCC(C2=CSC3=CC=CC=C32)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-ethoxyphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2923488.png)

![1-Spiro[4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine]-1'-ylprop-2-en-1-one](/img/structure/B2923492.png)

![2-(4-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)phenyl)-1,2-thiazinane 1,1-dioxide](/img/structure/B2923494.png)

![2-(4-(2,5-Dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)acetonitrile](/img/structure/B2923496.png)

![tert-butyl N-methyl-N-[(1r,3r)-3-(methanesulfonyloxy)cyclobutyl]carbamate](/img/structure/B2923502.png)

![N-(propan-2-yl)-2-[(3,4,5,6-tetrachloropyridin-2-yl)formamido]acetamide](/img/structure/B2923503.png)